(Chlorosulfanyl)(hydroxysulfanyl)oxomethane
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Overview
Description
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is a hypothetical organosulfur compound that contains chlorine, sulfur, oxygen, and carbon atoms. The structure suggests it has both chlorosulfanyl and hydroxysulfanyl functional groups attached to a central carbon atom, along with an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(hydroxysulfanyl)oxomethane would likely involve multiple steps:
Formation of Chlorosulfanyl Group: This could be achieved by reacting a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions.
Introduction of Hydroxysulfanyl Group: This might involve the reaction of a sulfur-containing intermediate with a hydroxylating agent.
Attachment of Oxo Group: The oxo group could be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxysulfanyl group can undergo oxidation to form sulfonic acids.
Reduction: The chlorosulfanyl group can be reduced to form thiols.
Substitution: Both chlorosulfanyl and hydroxysulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Sulfonic Acids: From oxidation of hydroxysulfanyl group.
Thiols: From reduction of chlorosulfanyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying sulfur metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Use in manufacturing processes that require sulfur-containing compounds.
Mechanism of Action
The mechanism of action would depend on the specific application:
Chemical Reactions: Involves nucleophilic attack, oxidation, and reduction processes.
Biological Interactions: Could interact with enzymes and proteins through sulfur bonds, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Contains a sulfonyl chloride group.
Methanesulfonic Acid: Contains a sulfonic acid group.
Thiomethanol: Contains a thiol group.
Uniqueness
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is unique due to the presence of both chlorosulfanyl and hydroxysulfanyl groups on the same molecule, along with an oxo group
Properties
CAS No. |
33448-88-3 |
---|---|
Molecular Formula |
CHClO2S2 |
Molecular Weight |
144.6 g/mol |
IUPAC Name |
hydroxysulfanylcarbonyl thiohypochlorite |
InChI |
InChI=1S/CHClO2S2/c2-5-1(3)6-4/h4H |
InChI Key |
QUIXOHNABDWJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(SO)SCl |
Origin of Product |
United States |
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